2-[4-(Ethylsulfonyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[4-(Ethylsulfonyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a boron-containing dioxaborolane ring, which is often utilized in organic synthesis and medicinal chemistry due to its reactivity and stability.
Preparation Methods
The synthesis of 2-[4-(Ethylsulfonyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(ethylsulfonyl)-2-fluorophenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Chemical Reactions Analysis
2-[4-(Ethylsulfonyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or borate esters.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Scientific Research Applications
2-[4-(Ethylsulfonyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to label biomolecules for imaging and diagnostic purposes.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[4-(Ethylsulfonyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various biological targets. The boron atom in the dioxaborolane ring can interact with hydroxyl and amino groups in proteins and nucleic acids, leading to the modulation of their activity. This interaction can affect various molecular pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
2-[4-(Ethylsulfonyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boron-containing compounds such as:
Phenylboronic acid: Commonly used in organic synthesis and as a sugar sensor.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but lacks the ethylsulfonyl and fluorine substituents, affecting its reactivity and applications.
Boronic acid pinacol ester: Widely used in Suzuki-Miyaura coupling reactions but differs in its stability and reactivity due to the absence of the dioxaborolane ring.
Properties
Molecular Formula |
C14H20BFO4S |
---|---|
Molecular Weight |
314.2 g/mol |
IUPAC Name |
2-(4-ethylsulfonyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BFO4S/c1-6-21(17,18)10-7-8-11(12(16)9-10)15-19-13(2,3)14(4,5)20-15/h7-9H,6H2,1-5H3 |
InChI Key |
VOXKCNXOOMUEGH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)CC)F |
Origin of Product |
United States |
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